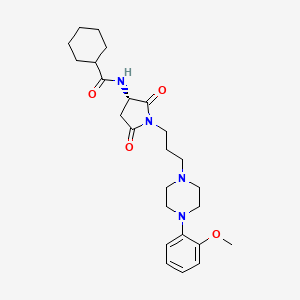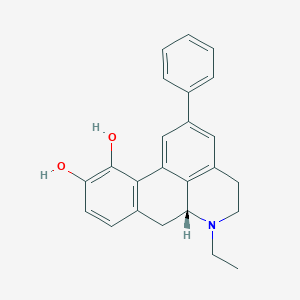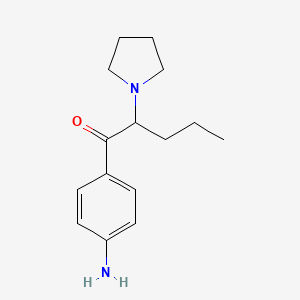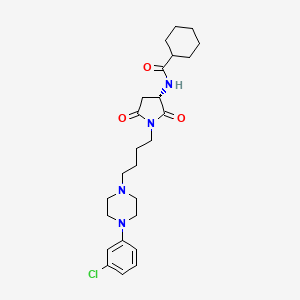
(S)-N-(1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-2,5-dioxopyrrolidin-3-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-2,5-dioxopyrrolidin-3-yl)cyclohexanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, a pyrrolidinone ring, and a cyclohexanecarboxamide moiety. Its intricate structure suggests potential interactions with biological targets, making it a candidate for pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-2,5-dioxopyrrolidin-3-yl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route begins with the reaction of 1-(2-methoxyphenyl)piperazine with oxetane in the presence of a catalyst such as Yb(OTf)3 in acetonitrile to form the intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate is then further reacted with other reagents to form the final compound.
Industrial Production Methods
For large-scale production, the synthesis process is optimized to increase yield and purity. The intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol can be purified by recrystallization from optimized solvents, which is beneficial for industrial production . The overall yield of this route is approximately 45%, and the structure of the final product is confirmed using techniques such as 1H-NMR, 13C-NMR, and HRMS .
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-2,5-dioxopyrrolidin-3-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The piperazine ring and other functional groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(S)-N-(1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-2,5-dioxopyrrolidin-3-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its interactions with biological targets, particularly in the context of receptor binding and enzyme inhibition.
Medicine: The compound shows promise as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-(1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-2,5-dioxopyrrolidin-3-yl)cyclohexanecarboxamide involves its interaction with molecular targets such as receptors and enzymes. The piperazine ring and methoxyphenyl group are key structural features that enable the compound to bind to specific sites on these targets, modulating their activity. Molecular dynamics simulations and binding assays have been used to study these interactions and identify the pathways involved .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: A compound with a similar piperazine structure used to treat hypertension.
Uniqueness
(S)-N-(1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-2,5-dioxopyrrolidin-3-yl)cyclohexanecarboxamide is unique due to its combination of structural features, which confer specific binding properties and potential therapeutic applications. Its ability to interact with multiple molecular targets sets it apart from other similar compounds.
Properties
Molecular Formula |
C25H36N4O4 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
N-[(3S)-1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-2,5-dioxopyrrolidin-3-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C25H36N4O4/c1-33-22-11-6-5-10-21(22)28-16-14-27(15-17-28)12-7-13-29-23(30)18-20(25(29)32)26-24(31)19-8-3-2-4-9-19/h5-6,10-11,19-20H,2-4,7-9,12-18H2,1H3,(H,26,31)/t20-/m0/s1 |
InChI Key |
CTVBRXVCIHSNGN-FQEVSTJZSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCN3C(=O)C[C@@H](C3=O)NC(=O)C4CCCCC4 |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCN3C(=O)CC(C3=O)NC(=O)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl}2,5,7-rimethylimidazo[1,2-c]pyrimidine](/img/structure/B10791435.png)
![7-(6-Chloropyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B10791442.png)
![2-(6-Chloropyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B10791455.png)
![2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B10791457.png)
![6-(6-Chloropyridin-3-yl)-1,6-diazaspiro[3.4]octane](/img/structure/B10791465.png)

![2-(2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl)-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B10791480.png)
![3-(Pyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B10791481.png)
![N-[(3S)-1-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}-2,5-dioxopyrrolidin-3-yl]adamantane-1-carboxamide](/img/structure/B10791499.png)
![(2S)-8-methyl-2-{[(2S)-2-methyl-4-quinolin-2-ylpiperazin-1-yl]methyl}-2,3-dihydro[1,4]dioxino[2,3-f]quinoline](/img/structure/B10791500.png)


![2-(bicyclo[2.2.1]heptan-2-yl)-N-((S)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-2,5-dioxopyrrolidin-3-yl)acetamide](/img/structure/B10791510.png)
